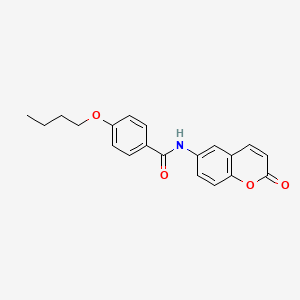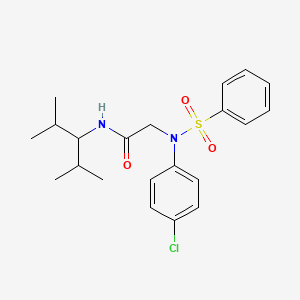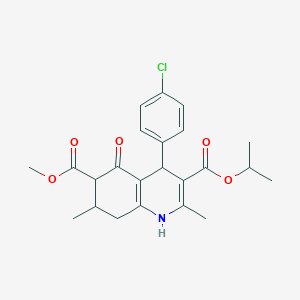![molecular formula C15H23N3OS B4135669 N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4135669.png)
N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea
説明
N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea, also known as S-Methylisothiourea (SMT), is a chemical compound that has been widely studied for its potential therapeutic applications. SMT is a thiourea derivative that has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of SMT is not fully understood, but it is thought to involve the inhibition of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is involved in the production of nitric oxide, which plays a role in inflammation and cancer. By inhibiting iNOS, SMT may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
SMT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of nitric oxide, which is involved in inflammation. SMT has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Additionally, SMT has been shown to increase the production of glutathione, which is an antioxidant that helps to protect cells from damage.
実験室実験の利点と制限
SMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using SMT in lab experiments. For example, the mechanism of action of SMT is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, SMT has been shown to have some toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of SMT. One area of research could focus on the development of more potent and selective inhibitors of iNOS. Another area of research could focus on the development of SMT analogs that have improved pharmacokinetic properties. Additionally, future research could focus on the use of SMT in combination with other drugs for the treatment of various diseases. Overall, the study of SMT has the potential to lead to the development of new and effective treatments for a variety of conditions.
科学的研究の応用
SMT has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which make it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis. SMT has also been shown to have anti-cancer properties, which make it a potential treatment for a variety of cancers, including breast, lung, and prostate cancer. Additionally, SMT has been shown to have neuroprotective properties, which make it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-pyrrolidin-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-19-14-7-5-13(6-8-14)17-15(20)16-9-4-12-18-10-2-3-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKMNGJHORZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-iodophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4135604.png)
![3,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4135609.png)
amino]phenol](/img/structure/B4135621.png)
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135631.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-2-methoxybenzamide](/img/structure/B4135637.png)
![N-{2-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135643.png)

![2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4135661.png)

![7-bromo-2-(2-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135676.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4135688.png)
![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide](/img/structure/B4135689.png)